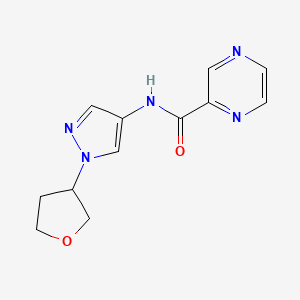

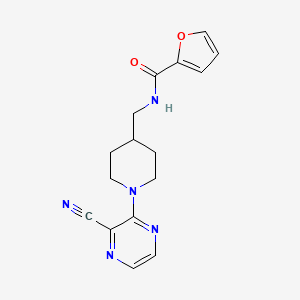

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is related to Bortezomib , a therapeutic proteasome inhibitor used for the treatment of cancers. Bortezomib is a modified dipeptidyl boronic acid, indicated for the treatment of relapsed multiple myeloma and mantle cell lymphoma . It inhibits the mammalian 26S proteasome, which is important in regulating the intracellular concentration of specific proteins to maintain homeostasis within cells .

Scientific Research Applications

Efficient Synthesis Methods

Oxidative C-C/N-N Bond-Formation Cascade :A notable study presented an efficient formation of pyrazoles, which shares structural similarity with N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide, from simple starting materials like amines, ketones, and nitriles without the need for carcinogenic hydrazines or metal catalysts. This method offers an alternative pathway for synthesizing complex pyrazole derivatives, potentially including this compound, with improved safety and environmental profiles (Neumann, Suri, & Glorius, 2010).

Applications in Medicinal Chemistry

Antibacterial, Antifungal, and Anticancer Evaluation :Research into pyrazine-2-carboxamide derivatives has shown promising biological activities. For instance, a compound closely related to this compound was synthesized and characterized, demonstrating significant antibacterial, antifungal, and anticancer activities against various strains and cancer cell lines. This highlights the potential of such compounds in developing new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).

Potential for Energetic Materials

High Performing, Low Sensitivity Energetic Materials :Polycyclic N-oxides based on pyrazine structures have been developed, showcasing excellent explosive properties while maintaining low sensitivity, indicative of the potential of this compound and related compounds in the field of energetic materials. These findings suggest a pathway toward safer and more efficient explosive compounds (Snyder et al., 2019).

Mechanism of Action

properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c18-12(11-6-13-2-3-14-11)16-9-5-15-17(7-9)10-1-4-19-8-10/h2-3,5-7,10H,1,4,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKXXVFNJCAWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2584637.png)

![2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2584642.png)

![2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584647.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2584649.png)

![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)

![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)